(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
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Overview
Description
The compound “(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one” is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Introduction: Addition of the methylsulfanyl and phenyl groups using reagents like methylthiol and phenylboronic acid.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
The compound may have potential as a lead compound for drug development, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industrial applications, the compound could be used as a precursor for the synthesis of more complex molecules or as a specialty chemical in materials science.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one: can be compared with other tetracyclic compounds with similar functional groups.
Thia-tetrazatetracyclic Compounds: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H18N4OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C19H18N4OS2/c1-11-7-6-10-13-14(11)15-16(24)22(12-8-4-3-5-9-12)18-20-21-19(25-2)23(18)17(15)26-13/h3-5,8-9,11H,6-7,10H2,1-2H3/t11-/m0/s1 |
InChI Key |
OKHILFGONHSMKB-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CCCC2=C1C3=C(S2)N4C(=NN=C4SC)N(C3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N4C(=NN=C4SC)N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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